Cabozantinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

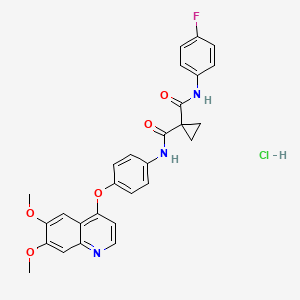

2D Structure

3D Structure of Parent

Properties

CAS No. |

1817759-42-4 |

|---|---|

Molecular Formula |

C28H25ClFN3O5 |

Molecular Weight |

538.0 g/mol |

IUPAC Name |

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;hydrochloride |

InChI |

InChI=1S/C28H24FN3O5.ClH/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);1H |

InChI Key |

LCNVAOXPKXBXEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cabozantinib Hydrochloride: A Multi-Targeted Kinase Inhibitor Disrupting Tumor Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib (B823) hydrochloride is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor progression, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of cabozantinib, with a specific focus on its profound effects on tumor angiogenesis. By simultaneously targeting key signaling pathways, including those mediated by MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the TAM (TYRO3, AXL, MER) family of kinases, cabozantinib exerts a multifaceted anti-angiogenic and anti-tumor effect. This document details the molecular targets of cabozantinib, the downstream signaling cascades it inhibits, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays used to characterize its anti-angiogenic properties.

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a hallmark of cancer and a critical process for tumor growth, invasion, and metastasis.[1] This complex process is driven by a variety of pro-angiogenic factors and their corresponding receptors, which have become key targets for cancer therapy. Cabozantinib (XL184) is a multi-targeted tyrosine kinase inhibitor designed to simultaneously block several of these critical pathways.[2] Its primary targets include MET (hepatocyte growth factor receptor) and VEGFR2, both of which are key drivers of tumor angiogenesis and are often dysregulated in a variety of human malignancies.[1][2] Furthermore, cabozantinib also potently inhibits other RTKs implicated in tumor pathobiology, such as the TAM family kinases (TYRO3, AXL, MER), RET, KIT, and FLT3.[2][3] This broad-spectrum activity allows cabozantinib to not only directly inhibit the proliferation and migration of endothelial cells but also to disrupt the intricate signaling network within the tumor microenvironment that promotes vascularization.

Molecular Targets and Inhibitory Activity of Cabozantinib

Cabozantinib exerts its anti-angiogenic effects through the potent inhibition of several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) of cabozantinib against its primary targets and other relevant kinases are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR2 | 0.035 | [4] |

| MET | 1.3 | [4] |

| RET | 5.2 | [4] |

| KIT | 4.6 | [4] |

| AXL | 7 | [4] |

| TIE2 | 14.3 | [4] |

| FLT3 | 11.3 | [4] |

Mechanism of Action on Tumor Angiogenesis

Cabozantinib's multifaceted mechanism of action against tumor angiogenesis stems from its ability to concurrently inhibit multiple critical signaling pathways.

Inhibition of the VEGF/VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, play a central role in promoting angiogenesis.[2] Activation of VEGFR2 on endothelial cells triggers a signaling cascade that leads to their proliferation, migration, and the formation of new blood vessels. Cabozantinib is a highly potent inhibitor of VEGFR2.[4] By blocking this pathway, cabozantinib directly inhibits endothelial cell function, leading to a reduction in tumor vascularization.[5]

VEGF/VEGFR2 Signaling Pathway Inhibition by Cabozantinib

Inhibition of the HGF/MET Signaling Pathway

The Hepatocyte Growth Factor (HGF)/MET signaling pathway is another crucial driver of angiogenesis and is also implicated in tumor cell invasion and metastasis.[2] MET activation on endothelial cells can promote their migration and the formation of tubular structures. Cabozantinib potently inhibits MET, thereby disrupting HGF-mediated pro-angiogenic signals.[4]

HGF/MET Signaling Pathway Inhibition by Cabozantinib

Inhibition of the TAM (TYRO3, AXL, MER) Kinase Family

The TAM family of receptor tyrosine kinases, particularly AXL, has emerged as an important mediator of tumor angiogenesis and resistance to anti-angiogenic therapies.[6][7] The ligand for AXL, Growth Arrest-Specific 6 (Gas6), can promote endothelial cell migration, proliferation, and survival.[6] Cabozantinib's inhibition of AXL disrupts this pro-angiogenic signaling axis.[8][9]

Gas6/AXL Signaling Pathway Inhibition by Cabozantinib

Experimental Protocols

The anti-angiogenic activity of cabozantinib has been extensively characterized using a variety of in vitro and in vivo experimental models. Detailed methodologies for key assays are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of cabozantinib on the enzymatic activity of purified kinases.

-

Principle: Recombinant kinase is incubated with a specific substrate, ATP, and varying concentrations of cabozantinib. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

-

Protocol:

-

Prepare a reaction buffer containing the purified recombinant kinase (e.g., VEGFR2, MET, AXL).

-

Add a specific peptide substrate for the kinase to the reaction buffer.

-

Prepare serial dilutions of cabozantinib in DMSO and add to the reaction wells.

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.

-

Wash the membrane to remove unincorporated ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each cabozantinib concentration and determine the IC50 value using a dose-response curve.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Principle: Endothelial cells (e.g., HUVECs) are cultured on a basement membrane extract (e.g., Matrigel), which induces their differentiation and formation of a tubular network. The effect of cabozantinib on this process is quantified.

-

Protocol:

-

Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.[10]

-

Culture HUVECs to sub-confluency and then harvest the cells.

-

Resuspend the HUVECs in a basal medium containing a pro-angiogenic stimulus (e.g., 10-50 ng/mL VEGF).[11]

-

Add varying concentrations of cabozantinib to the cell suspension.

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[12]

-

Visualize the tube formation using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Endothelial Cell Tube Formation Assay Workflow

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of endothelial cells towards a pro-angiogenic stimulus.

-

Principle: Endothelial cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., HGF or VEGF). The number of cells that migrate through the pores to the lower side of the membrane is quantified.

-

Protocol:

-

Rehydrate transwell inserts with a porous membrane (e.g., 8 µm pores) in a basal medium.

-

Add a chemoattractant solution (e.g., 50-100 ng/mL HGF or VEGF) to the lower chamber of the transwell plate.[13][14]

-

Prepare a single-cell suspension of endothelial cells in a serum-free medium containing different concentrations of cabozantinib.

-

Seed the endothelial cells into the upper chamber of the transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.

-

Western Blot Analysis of Kinase Phosphorylation

This technique is used to assess the inhibitory effect of cabozantinib on the phosphorylation of its target kinases and downstream signaling proteins within cells.

-

Principle: Cells are treated with a growth factor (e.g., HGF or VEGF) in the presence or absence of cabozantinib. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. Phosphorylated and total proteins of interest are detected using specific antibodies.

-

Protocol:

-

Culture cells (e.g., HUVECs or tumor cells) to near confluency and serum-starve overnight.

-

Pre-treat the cells with various concentrations of cabozantinib for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL HGF or 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-MET, anti-p-VEGFR2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal loading.

-

In Vivo Tumor Xenograft Model and Microvessel Density Analysis

This model evaluates the anti-angiogenic and anti-tumor efficacy of cabozantinib in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with cabozantinib. Tumor growth is monitored, and at the end of the study, tumors are excised for analysis of microvessel density.

-

Protocol:

-

Implant human tumor cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control and cabozantinib).

-

Administer cabozantinib orally at a specified dose and schedule (e.g., 30-100 mg/kg, daily).

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin and embed in paraffin.

-

Perform immunohistochemistry (IHC) on tumor sections using an antibody against an endothelial cell marker (e.g., CD31).[15]

-

Capture images of the stained tumor sections and quantify the microvessel density (MVD) by measuring the CD31-positive area relative to the total tumor area.

-

Conclusion

Cabozantinib hydrochloride is a potent multi-targeted tyrosine kinase inhibitor with a robust mechanism of action against tumor angiogenesis. By simultaneously inhibiting the critical MET, VEGFR2, and TAM kinase signaling pathways, cabozantinib effectively disrupts the complex network of signals that drive new blood vessel formation in the tumor microenvironment. The comprehensive data on its inhibitory activity and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and leverage the anti-angiogenic properties of cabozantinib in the development of novel cancer therapies.

References

- 1. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cabozantinib inhibits tumor growth in mice with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer | MDPI [mdpi.com]

- 6. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S100A10 is a critical mediator of GAS6/AXL-induced angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cabozantinib, a Multityrosine Kinase Inhibitor of MET and VEGF Receptors Which Suppresses Mouse Laser-Induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 12. researchgate.net [researchgate.net]

- 13. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomarkers of Angiogenesis and Clinical Outcomes to Cabozantinib and Everolimus in Patients with Metastatic Renal Cell Carcinoma from the Phase III METEOR Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Cabozantinib Hydrochloride: A Comprehensive Technical Guide to its Kinase Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target kinase profile and selectivity of cabozantinib (B823) hydrochloride, a potent multi-tyrosine kinase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

Cabozantinib hydrochloride exerts its therapeutic effects by potently inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial drivers of tumor progression, angiogenesis, and metastasis. Its primary mechanism of action involves the simultaneous targeting of the MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) signaling pathways.[1][2] By blocking these pathways, cabozantinib disrupts tumor cell growth, migration, invasion, and the formation of new blood vessels that supply tumors with essential nutrients.[3][4]

Target Kinase Profile and Selectivity

Cabozantinib is characterized by its broad-spectrum yet specific kinase inhibition profile. It demonstrates high-affinity binding to a range of kinases, with its primary targets being VEGFR2 and MET.[1][5][6] In addition to these, cabozantinib potently inhibits other key kinases implicated in oncogenesis, including RET, KIT, AXL, FLT3, and TIE2.[5][7] This multi-targeted approach is believed to overcome potential resistance mechanisms that can arise from the inhibition of a single signaling pathway.[8]

Quantitative Kinase Inhibition Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of cabozantinib against a panel of key kinases, as determined by various biochemical and cellular assays. These values represent the concentration of the drug required to inhibit 50% of the kinase activity and are a critical measure of its potency and selectivity.

Table 1: Primary Target Kinase Inhibition

| Kinase Target | IC50 (nM) | Reference |

| VEGFR2 | 0.035 | [1][5][6] |

| MET | 1.3 | [1][5][6] |

| RET | 5.2 | [1][5] |

| KIT | 4.6 | [5] |

| AXL | 7 | [1][5] |

| FLT3 | 11.3 | [5] |

| TIE2 | 14.3 | [1][5] |

Table 2: Selectivity Against Other Kinases

| Kinase Target | IC50 (nM) | Reference |

| FLT1 (VEGFR1) | 12 | [1][6] |

| FLT4 (VEGFR3) | 6 | [1][6] |

| RON | 124 | [6] |

| PDGFRβ | 234 | [6] |

| FGFR1 | 5294 | [6] |

| ROS1 | 1.1 | [9] |

Table 3: Inhibition of Mutated RET Kinases

| Mutated Kinase | IC50 (nM) | Reference |

| RET (M918T) | 27 | |

| RET (Y791F) | 1173 | |

| RET (V804L) | >5000 |

Key Signaling Pathways Targeted by Cabozantinib

Cabozantinib's efficacy is rooted in its ability to simultaneously disrupt multiple oncogenic signaling cascades. The two primary pathways are the MET and VEGFR signaling axes.

MET Signaling Pathway

The MET receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and invasion.[3] Dysregulation of this pathway is implicated in numerous cancers. Cabozantinib effectively inhibits MET phosphorylation, thereby blocking downstream signaling through pathways such as PI3K/AKT and RAS/MAPK.[3]

VEGFR Signaling Pathway

The vascular endothelial growth factor (VEGF) and its receptors, particularly VEGFR2, are central to angiogenesis, the process of forming new blood vessels.[4] By inhibiting VEGFR2, cabozantinib blocks the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[4]

Experimental Protocols for Kinase Profiling

The determination of cabozantinib's kinase inhibition profile is typically achieved through high-throughput screening assays. Methodologies such as KINOMEscan and LanthaScreen are commonly employed to assess the interaction of the compound with a broad panel of kinases.

Representative KINOMEscan Assay Protocol

The KINOMEscan platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.

Objective: To determine the dissociation constant (Kd) or percent inhibition of cabozantinib against a large number of kinases.

Materials:

-

DNA-tagged kinases

-

Immobilized, active-site directed ligand

-

Cabozantinib (test compound)

-

Streptavidin-coated beads

-

Quantitative PCR (qPCR) reagents

Procedure:

-

Assay Preparation: A mixture of DNA-tagged kinase, the immobilized ligand, and streptavidin-coated beads is prepared.

-

Compound Incubation: Cabozantinib, at various concentrations, is added to the assay mixture. The compound competes with the immobilized ligand for binding to the kinase's active site.

-

Binding and Capture: The mixture is incubated to allow for binding equilibrium. The kinase-ligand complexes are captured on the streptavidin-coated beads.

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase bound to the beads is quantified by measuring the amount of associated DNA tag using qPCR. A lower amount of captured kinase indicates a stronger interaction between cabozantinib and the kinase.

-

Data Analysis: The results are expressed as percent inhibition relative to a DMSO control or are used to calculate a dissociation constant (Kd).

Representative LanthaScreen™ Eu Kinase Binding Assay Protocol

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.

Objective: To determine the IC50 of cabozantinib for a specific kinase.

Materials:

-

Kinase of interest (e.g., GST-tagged)

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

-

Cabozantinib (test compound)

-

Assay buffer

-

384-well microplate

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, Eu-anti-tag antibody, tracer, and serial dilutions of cabozantinib in assay buffer.

-

Assay Plate Setup: Add the serially diluted cabozantinib to the wells of a 384-well plate.

-

Kinase/Antibody Addition: Add the kinase/Eu-anti-tag antibody mixture to each well.

-

Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). The binding of cabozantinib displaces the tracer, leading to a decrease in the FRET signal. Plot the emission ratio against the cabozantinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined profile against key oncogenic drivers, most notably MET and VEGFR2. Its broad-spectrum activity, coupled with high potency against these and other kinases, provides a strong rationale for its clinical efficacy in various cancer types. The quantitative data and experimental methodologies presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. apexbt.com [apexbt.com]

- 2. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]

- 3. uhs.nhs.uk [uhs.nhs.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Cabozantinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib (B823), a potent multi-tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various malignancies, including renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[1][2] Its efficacy is rooted in its ability to simultaneously target multiple critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of cabozantinib hydrochloride, presenting key data in a structured format to facilitate research and development. Detailed experimental methodologies and visual representations of signaling pathways and workflows are included to offer a deeper understanding of its mechanism of action and clinical behavior.

Pharmacodynamics: Targeting Key Oncogenic Pathways

Cabozantinib exerts its anti-tumor effects by inhibiting a range of tyrosine kinases, with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Mesenchymal-Epithelial Transition factor (MET).[5][6] This dual inhibition disrupts critical pathways involved in tumor angiogenesis and cell proliferation.[7] Beyond VEGFR2 and MET, cabozantinib also demonstrates significant inhibitory activity against other key kinases implicated in tumorigenesis, including AXL, RET, KIT, TIE2, and FLT3.[5][6][7]

In Vitro Inhibitory Activity

The inhibitory potency of cabozantinib against a panel of tyrosine kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR2 | 0.035 | [5][6] |

| MET | 1.3 | [5][6] |

| KIT | 4.6 | [5][6] |

| RET | 5.2 | [5][6] |

| AXL | 7 | [5][6] |

| FLT3 | 11.3 | [5][6] |

| TIE2 | 14.3 | [5][6] |

| RON | 124 | [8] |

| PDGFRβ | 234 | [8] |

| FGFR1 | 5294 | [8] |

Signaling Pathways

Cabozantinib's mechanism of action involves the disruption of multiple signaling cascades crucial for tumor survival and progression. The primary pathways targeted are the MET and VEGFR signaling pathways.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of cabozantinib is significantly influenced by its pharmacokinetic profile, which is characterized by a long plasma half-life and extensive metabolism.[7][9]

Absorption

Following oral administration, cabozantinib is absorbed with the time to maximum plasma concentration (Tmax) ranging from 3 to 5 hours.[10] The presence of food, particularly a high-fat meal, significantly impacts its absorption, leading to a 40.5% increase in maximum concentration (Cmax) and a 57% increase in the area under the curve (AUC), with a 2-hour delay in Tmax.[11][12] Therefore, it is recommended that cabozantinib be taken on an empty stomach; patients should not eat for at least 2 hours before and 1 hour after administration.[11][12]

Distribution

Cabozantinib is highly bound to human plasma proteins (≥99.7%).[13] The apparent volume of distribution (Vz/F) is approximately 319 L, indicating extensive tissue distribution.[10]

Metabolism

Cabozantinib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][14] In vitro studies have identified three main metabolites: cabozantinib N-oxide, desmethyl cabozantinib, and monohydroxy cabozantinib.[14] While numerous metabolites have been identified, they possess significantly less inhibitory activity (≤10%) against the target kinases compared to the parent compound.[15][16]

Excretion

Cabozantinib and its metabolites are eliminated primarily through the feces. Following a single radiolabeled dose, approximately 54% of the radioactivity was recovered in the feces and 27% in the urine over a 48-day period.[10][13] Unchanged cabozantinib accounted for 43% of the radioactivity in the feces.[10]

Pharmacokinetic Parameters

The key pharmacokinetic parameters of cabozantinib are summarized in the table below.

| Parameter | Value | Reference |

| Tmax (median) | 3 - 5 hours | [10] |

| Terminal Half-life (t1/2) | ~99 - 120 hours | [7][9][13] |

| Apparent Clearance (CL/F) | 2.2 L/hr | [10] |

| Apparent Volume of Distribution (Vz/F) | 319 L | [10] |

| Plasma Protein Binding | ≥99.7% | [13] |

Drug Interactions and Special Populations

Drug-Drug Interactions

Given its primary metabolism by CYP3A4, cabozantinib is susceptible to interactions with strong inhibitors or inducers of this enzyme.[17] Co-administration with strong CYP3A4 inhibitors can increase cabozantinib exposure, while strong inducers can decrease its exposure, potentially impacting efficacy and safety.[17] Dose adjustments are recommended when co-administered with such agents.[17]

Special Populations

-

Hepatic Impairment: Patients with mild to moderate hepatic impairment show increased exposure to cabozantinib, and a dose reduction is recommended.[18] It is not recommended for use in patients with severe hepatic impairment.[18]

-

Renal Impairment: No clinically relevant differences in cabozantinib pharmacokinetics have been observed in patients with mild to moderate renal impairment.[10] The pharmacokinetics in patients with severe renal impairment are unknown.[10]

Experimental Protocols

In Vitro Kinase Inhibition Assays

The inhibitory activity of cabozantinib against various kinases is typically determined using cell-free assays. A common methodology involves the following steps:

References

- 1. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Evaluation of the effect of food and gastric pH on the single-dose pharmacokinetics of cabozantinib in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. celerion.com [celerion.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reference.medscape.com [reference.medscape.com]

- 18. drugs.com [drugs.com]

Cabozantinib Hydrochloride: A Technical Guide to its Core Mechanism of Action on MET and VEGFR2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib (B823) hydrochloride, a potent small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of oncology. Its clinical efficacy is largely attributed to its ability to simultaneously target multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of cabozantinib, with a specific focus on its inhibitory effects on the MET and VEGFR2 signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this multifaceted inhibitor.

Core Mechanism of Action: Dual Inhibition of MET and VEGFR2

Cabozantinib is distinguished by its potent, ATP-competitive inhibition of a range of kinases, with particularly high affinity for MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[3][4] This dual inhibitory activity is central to its anti-tumor effects, as both the MET and VEGFR pathways are often dysregulated in various malignancies and play critical, interconnected roles in tumor progression.[5]

The MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, survival, migration, and invasion.[6][7] Aberrant activation of the HGF/MET axis, through MET amplification, mutation, or HGF overexpression, is implicated in the development and progression of numerous cancers. Upon HGF binding, MET dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which ultimately drive tumorigenic processes.[6][8]

The VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF-A.[9] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and facilitating metastasis. The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation, and the PI3K/AKT pathway, which supports endothelial cell survival and permeability.[9][10]

Cabozantinib's Impact on MET and VEGFR2 Signaling

Cabozantinib exerts its therapeutic effects by binding to the ATP-binding pocket of the MET and VEGFR2 kinases, thereby preventing their phosphorylation and subsequent activation.[3] This blockade leads to the simultaneous disruption of both HGF- and VEGF-driven signaling, resulting in a multi-pronged attack on the tumor and its microenvironment.[5]

In vitro studies have consistently demonstrated that cabozantinib potently inhibits MET and VEGFR2 phosphorylation at nanomolar concentrations.[3][11] This inhibition of receptor activation leads to the downstream suppression of key signaling molecules such as AKT and ERK, ultimately resulting in decreased cell proliferation, migration, and invasion.[4] In vivo, cabozantinib treatment has been shown to significantly reduce tumor growth, disrupt tumor vasculature, and induce apoptosis in various preclinical cancer models.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data on cabozantinib's inhibitory activity and its effects on cancer cells and tumors.

Table 1: In Vitro Kinase Inhibition Profile of Cabozantinib

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR2 | 0.035 | [3][4][11] |

| MET | 1.3 | [3][4][11] |

| KIT | 4.6 | [3][4][11] |

| RET | 5.2 | [3][4][11] |

| AXL | 7 | [3][4][11] |

| TIE2 | 14.3 | [3][4][11] |

| FLT3 | 11.3 | [3][4][11] |

| RON | 124 | [11] |

| PDGFRβ | 234 | [11] |

| FGFR1 | 5294 | [11] |

IC50 values represent the concentration of cabozantinib required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Cellular Activity of Cabozantinib in Vitro

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference(s) |

| E98NT | Glioblastoma | Growth Inhibition | IC50 | 89 nM | [11] |

| SNU-5 | Gastric Carcinoma | Growth Inhibition | IC50 | 19 nM | [11] |

| Hs746T | Gastric Carcinoma | Growth Inhibition | IC50 | 9.9 nM | [11] |

| Various | Various | Cell Migration & Invasion | - | Inhibition at 0-370 nM | [12] |

| Various | Various | Cell Proliferation | - | Inhibition (48h treatment) | [12] |

| Kidney Cancer Cells | Kidney Cancer | Cell Viability (MTT) | % Viability at 10 µM | 35% | [14] |

| Thyroid Cancer Cells | Thyroid Cancer | Cell Viability (MTT) | % Viability at 10 µM | 38% | [15] |

Table 3: In Vivo Efficacy of Cabozantinib in Preclinical Models

| Cancer Model | Treatment Dose | Duration | Outcome | Reference(s) |

| Papillary Renal Cell Carcinoma PDX | 30 mg/kg/day (oral) | 21 days | >14-fold decrease in tumor volume | [13] |

| Spontaneous Pancreatic Islet Tumors (RIP-Tag2 mice) | 30 mg/kg | - | 83% disruption of tumor vasculature | [11] |

| Various | 0-60 mg/kg/day (oral) | 14 days | Dose-dependent tumor growth inhibition | [12] |

| SCNPC PDX (LuCaP 93 and 173.1) | - | - | Significant reduction in tumor volume and increased survival | [16] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of cabozantinib's effects on MET and VEGFR2 signaling.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of cabozantinib against purified receptor tyrosine kinases.

Methodology:

-

Recombinant human kinase domains of MET, VEGFR2, and other kinases of interest are used.

-

The kinase reaction is typically performed in a 96-well plate format.

-

Each well contains the kinase, a substrate (e.g., a synthetic peptide), and ATP.

-

Cabozantinib is added in a range of concentrations to different wells.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), ELISA with a phospho-specific antibody, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

The percentage of kinase inhibition is calculated for each cabozantinib concentration relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the cabozantinib concentration and fitting the data to a sigmoidal dose-response curve.[17]

Western Blotting for Receptor Phosphorylation

Objective: To assess the effect of cabozantinib on the phosphorylation status of MET and VEGFR2 in cultured cells.

Methodology:

-

Cells are cultured to a desired confluency and then serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-treated with various concentrations of cabozantinib for a specified time (e.g., 1-2 hours).

-

Cells are then stimulated with the respective ligand (HGF for MET, VEGF for VEGFR2) for a short period (e.g., 10-20 minutes) to induce receptor phosphorylation.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-MET, anti-p-VEGFR2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the light signal is detected using an imaging system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the receptor and a housekeeping protein (e.g., GAPDH or β-actin).[18]

Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of cabozantinib on the proliferation and viability of cancer cells.

Methodology:

-

Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of cabozantinib. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a set period, typically 48-72 hours.

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The plates are incubated for a few more hours to allow for formazan crystal formation.

-

A solubilization solution (e.g., DMSO or an acidic solution of isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated for each cabozantinib concentration relative to the vehicle control.[15][19]

In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of cabozantinib in a living organism.

Methodology:

-

Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

The tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives cabozantinib, typically administered orally via gavage, at a specific dose and schedule (e.g., daily). The control group receives a vehicle solution.

-

Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using a standard formula (e.g., (length x width^2)/2).

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).

-

The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.[13][16][20]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the MET and VEGFR2 signaling pathways, their inhibition by cabozantinib, and a typical experimental workflow for evaluating its efficacy.

Caption: MET Signaling Pathway and Inhibition by Cabozantinib.

Caption: VEGFR2 Signaling Pathway and Inhibition by Cabozantinib.

Caption: Experimental Workflow for Preclinical Evaluation of Cabozantinib.

Conclusion

Cabozantinib hydrochloride's robust anti-tumor activity stems from its potent and simultaneous inhibition of multiple RTKs, most notably MET and VEGFR2. By disrupting these critical signaling pathways, cabozantinib effectively hinders tumor cell proliferation, survival, invasion, and angiogenesis. The comprehensive data and methodologies presented in this guide underscore the dual inhibitory mechanism of cabozantinib and provide a foundational resource for further research and development in the field of targeted cancer therapy. This in-depth understanding is crucial for optimizing its clinical application and exploring novel therapeutic combinations to overcome resistance and improve patient outcomes.

References

- 1. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 3. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cabometyxhcp.com [cabometyxhcp.com]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. immune-system-research.com [immune-system-research.com]

- 13. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjpls.org [wjpls.org]

- 15. wjpls.org [wjpls.org]

- 16. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Evaluation of Cabozantinib Hydrochloride in Xenograft Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib (B823) hydrochloride, a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2][3] This technical guide provides a comprehensive overview of the early preclinical evaluation of cabozantinib in xenograft models, with a focus on experimental methodologies, quantitative data presentation, and the underlying signaling pathways. Cabozantinib's mechanism of action involves the concurrent inhibition of several key RTKs implicated in tumor progression, including MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and AXL.[4][5][6] This multi-targeted approach allows cabozantinib to disrupt critical cancer cell processes such as proliferation, survival, invasion, and angiogenesis.[4][7] Preclinical studies in xenograft models have been instrumental in elucidating these effects and have provided a strong rationale for its clinical development.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following protocols are synthesized from various successful xenograft evaluations of cabozantinib.

Xenograft Model Development

Patient-Derived Xenograft (PDX) Models:

-

Tissue Acquisition: Obtain fresh tumor specimens from consenting patients in accordance with approved institutional review board protocols.[9]

-

Implantation: Finely mince the tumor tissue and implant the fragments subcutaneously into the flanks of immunocompromised mice (e.g., female athymic nude mice or RAG2-/-γC-/- mice).[9][10][11] For specific cancer types like prostate cancer, intra-femoral implantation may be performed to model bone metastases.[12]

-

Passaging: Once tumors reach a specified volume (e.g., 1500 mm³), they are harvested, minced, and serially passaged into new cohorts of mice for expansion and subsequent treatment studies.[12]

Cell Line-Derived Xenograft Models:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colorectal cancer, TT for medullary thyroid cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[1][9]

-

Cell Implantation: Harvest cells and resuspend them in a 1:1 mixture of media and Matrigel. Inject a specific number of cells (e.g., one million cells in 100 μl) subcutaneously into the flanks of immunocompromised mice.[9]

Cabozantinib Hydrochloride Administration

-

Formulation: Prepare the cabozantinib gavage solution fresh daily. For preclinical studies, cabozantinib can be formulated in sterile water with 10 mmol/L HCl.[10][12]

-

Dosage and Schedule: A common dosing regimen is 30 mg/kg of cabozantinib administered orally once daily, seven days a week.[9][10] Dose-ranging studies may be performed to determine the optimal therapeutic dose, with ranges from 3 mg/kg to 60 mg/kg being evaluated.[1]

-

Treatment Initiation: Randomize mice into control and treatment groups when the average tumor volume reaches a predetermined size, typically between 100 and 200 mm³.[9][10]

Efficacy and Toxicity Assessment

-

Tumor Volume Measurement: Measure tumor dimensions twice a week using calipers and calculate the tumor volume using the formula: Tumor Volume = (Length × Width²) × 0.52.[9]

-

Tumor Growth Inhibition (TGI) Calculation: The Tumor Growth Inhibition Index (TGII) can be calculated to standardize the measure of tumor growth using the formula: TGII = [(Tumor volume of treated on Day X – Tumor volume of treated on Day 0) / (Tumor volume of control on Day X – Tumor volume of control on Day 0)] × 100.[9]

-

Toxicity Monitoring: Monitor the mice daily for any signs of toxicity, and record their body weight regularly.[9]

-

Pharmacodynamic Assessments:

-

Immunohistochemistry (IHC): At the end of the study, collect tumor tissues and fix them in 10% formalin for IHC analysis of biomarkers such as phosphorylated MET (p-MET), CD31 (for microvessel density), and Ki67 (for proliferation).[10][13]

-

Circulating Tumor DNA (ctDNA) Analysis: Collect plasma samples over the course of the study to quantify ctDNA levels using allele-specific qPCR. This can serve as a biomarker for tumor growth and response to therapy.[10]

-

-

In Vivo Imaging:

-

Dynamic Contrast-Enhanced MRI (DCE-MRI): This technique can be used to assess changes in tumor vascularity and angiogenesis in response to cabozantinib treatment.[9]

-

[18F]-FDG-PET Imaging: Positron Emission Tomography with the glucose analog [18F]-FDG can be employed to evaluate changes in tumor glucose uptake.[9]

-

Data Presentation

The following tables summarize quantitative data from various preclinical xenograft studies of cabozantinib.

Table 1: Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Cancer Type | Cabozantinib Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| TSG-RCC-030 (PDX) | Papillary Renal Cell Carcinoma | 30 mg/kg/day | 21 days | >14-fold decrease in tumor volume | [10] |

| CRC PDX Models | Colorectal Cancer | 30 mg/kg/day | 28 days | Average TGII of 3.202 | [9] |

| MET Kinase Active HCT116 | Colorectal Cancer | 30 mg/kg/day | Not Specified | Significant tumor growth inhibition | [9] |

| TT Xenograft | Medullary Thyroid Cancer | 3, 10, 30, 60 mg/kg/day | 21 days | Dose-dependent tumor growth inhibition | [1] |

| MDA PCa-144-13 (PDX) | Prostate Cancer | Not Specified | Not Specified | Substantially prolonged survival time | [12] |

| TNBC Xenograft | Triple-Negative Breast Cancer | Not Specified | Not Specified | Significant inhibition of tumor growth and metastasis | [8] |

Table 2: Pharmacodynamic Effects of Cabozantinib in Xenograft Models

| Xenograft Model | Cancer Type | Assessment | Result | Reference |

| TSG-RCC-030 (PDX) | Papillary Renal Cell Carcinoma | p-MET levels | Significantly reduced in treated mice | [10] |

| TSG-RCC-030 (PDX) | Papillary Renal Cell Carcinoma | Plasma ctDNA levels | 57-fold increase in control vs. decrease in treated | [10] |

| CRC PDX Models | Colorectal Cancer | Tumor Vascularity (DCE-MRI) | Significantly reduced after 28 days | [9] |

| CRC PDX Models | Colorectal Cancer | Glucose Uptake ([18F]-FDG-PET) | Significantly decreased | [9] |

| TT Xenograft | Medullary Thyroid Cancer | p-RET levels | Dose-dependent inhibition | [1] |

| LuCaP 93 & 173.1 (PDX) | Neuroendocrine Prostate Cancer | Microvessel Density (CD31) | Significantly decreased | [13] |

Signaling Pathways and Mechanisms

Cabozantinib exerts its antitumor effects by inhibiting multiple RTKs involved in key signaling pathways that drive tumor growth, angiogenesis, and metastasis.

Caption: Cabozantinib inhibits MET, VEGFR2, and AXL signaling pathways.

The diagram above illustrates how cabozantinib blocks the activation of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades that are crucial for tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.[4][6]

Caption: General workflow for a preclinical xenograft study with cabozantinib.

This workflow outlines the key steps in a typical preclinical evaluation of cabozantinib in xenograft models, from model establishment to endpoint analysis.

References

- 1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Phase II Study Investigating Cabozantinib in Patients with Refractory Metastatic Colorectal Cancer (AGICC 17CRC01) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabometyxhcp.com [cabometyxhcp.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 8. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]

The Intracellular Journey of Cabozantinib: A Technical Guide to Cellular Uptake and Distribution in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib (B823), a potent multi-tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of various malignancies, including renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[1][2][3] Its therapeutic effect is contingent on reaching and engaging with its intracellular targets. This technical guide provides an in-depth exploration of the cellular uptake and distribution of cabozantinib hydrochloride in cancer cells. We delve into the known and putative mechanisms governing its entry and efflux, summarize key quantitative data, and provide detailed experimental protocols for further investigation. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of cabozantinib's cellular pharmacology.

Introduction: The Multi-Targeted Action of Cabozantinib

Cabozantinib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[1][2][4][5][6][7] Key targets include MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), AXL, and RET.[1][2][3][4][5][6][7] By simultaneously blocking these pathways, cabozantinib disrupts downstream signaling cascades, primarily the PI3K-AKT and MAPK/ERK pathways, leading to reduced cell proliferation and survival.[1][2] As a small-molecule drug, cabozantinib is designed to readily enter cells to engage these intracellular targets.[8]

Cellular Uptake and Efflux Mechanisms

The precise mechanisms governing the cellular uptake of cabozantinib are not yet fully elucidated and are an active area of research. However, based on its physicochemical properties as a small molecule and evidence from related compounds, a combination of passive diffusion and carrier-mediated transport is likely involved.

A significant factor influencing the intracellular concentration of cabozantinib is its interaction with ATP-binding cassette (ABC) transporters, which function as efflux pumps.[1][9][10][11]

-

ABCG2 (Breast Cancer Resistance Protein - BCRP): Studies have shown that cabozantinib is an inhibitor of the ABCG2 transporter.[1][9][12] This inhibition can lead to increased intracellular accumulation of other chemotherapeutic agents that are substrates of ABCG2, potentially overcoming multidrug resistance.[1][9] This also implies that cabozantinib itself may be a substrate for ABCG2, and its efflux from cancer cells could be a mechanism of resistance.

-

ABCB1 (P-glycoprotein - P-gp): There is evidence to suggest that cabozantinib also interacts with the ABCB1 transporter, another key player in multidrug resistance.[10][13] Inhibition of P-gp by cabozantinib can enhance the intracellular concentration of co-administered drugs that are P-gp substrates.[13]

-

MRP2 (Multidrug Resistance-Associated Protein 2): Cabozantinib has been identified as a substrate of the MRP2 transporter, which is involved in its biliary excretion and may contribute to its enterohepatic recirculation.[14]

The interplay between the influx and efflux of cabozantinib is a critical determinant of its therapeutic efficacy at the cellular level.

Quantitative Data on Cabozantinib Cellular Interactions

Quantitative data on the specific cellular uptake and distribution of cabozantinib are limited in publicly available literature. However, we can summarize relevant in vitro data on its interaction with cellular components and its quantification in biological matrices.

| Parameter | Cell Line(s) | Value/Observation | Reference(s) |

| ABCG2 Inhibition | H460/MX20, ABCG2-transfected HEK293 | Sensitizes cells to ABCG2 substrate drugs at non-toxic concentrations (3 or 5 µM). | [1][9] |

| ABCB1 Interaction | MDR MES-SA/DX5 | Increases Rhodamine 123 accumulation at 5 and 25 µM, indicating ABCB1 inhibition. | [10] |

| Plasma Quantification (LC-MS/MS) | Human Plasma | Linear range of 50–5000 ng/mL. | [15] |

| Plasma Quantification (UPLC-MS/MS) | Human Plasma | Calibration range of 100–5000 µg/L. | [16][17] |

| Plasma Quantification (HPLC-UV) | Human Plasma | Linear range of 25–4000 ng/mL. | [18] |

| Fluorescence-based Quantification | Human Serum | Linear range of 20 to 700 ng.mL−1. | [19] |

Experimental Protocols

To facilitate further research into the cellular uptake and distribution of cabozantinib, detailed experimental protocols are provided below.

Protocol for Quantifying Cellular Uptake of Cabozantinib using LC-MS/MS

This protocol is adapted from established methods for quantifying small molecules in cellular lysates.

Objective: To determine the intracellular concentration of cabozantinib in cancer cells over time.

Materials:

-

Cancer cell line of interest (e.g., A431, U87MG, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (analytical grade)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

Acetonitrile (B52724) with an internal standard (e.g., a deuterated cabozantinib analog)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Culture overnight.

-

Drug Treatment: Treat cells with a known concentration of cabozantinib (e.g., 1 µM) in complete medium. Include a vehicle control (e.g., DMSO). Incubate for various time points (e.g., 0.5, 1, 2, 4, 24 hours).

-

Cell Washing: At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

-

Cell Lysis: Add a specific volume of lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate sample using a standard method (e.g., BCA assay) for normalization.

-

Sample Preparation for LC-MS/MS:

-

To a known volume of cell lysate, add three volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for cabozantinib quantification.

-

Data Analysis: Calculate the intracellular concentration of cabozantinib and normalize it to the protein content of each sample.

Protocol for Visualizing Subcellular Distribution of Cabozantinib using Fluorescence Microscopy

This protocol requires a fluorescently labeled version of cabozantinib or relies on its intrinsic fluorescence if sufficient.

Objective: To visualize the localization of cabozantinib within different cellular compartments.

Materials:

-

Cancer cell line of interest

-

Fluorescently labeled cabozantinib or unlabeled cabozantinib

-

Culture medium

-

Hoechst 33342 (for nuclear staining)

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

Lysosomal staining dye (e.g., LysoTracker Red DND-99)

-

Formaldehyde (B43269) or paraformaldehyde for cell fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Drug Treatment: Treat cells with fluorescently labeled cabozantinib at a suitable concentration and for a specific duration.

-

Co-staining (for live-cell imaging): If performing live-cell imaging, add organelle-specific dyes like Hoechst 33342 and MitoTracker Red during the last 30 minutes of drug incubation.

-

Cell Fixation and Permeabilization (for fixed-cell imaging):

-

Wash cells with PBS.

-

Fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash again with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Proceed with organelle staining if not done in live cells.

-

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorescently labeled cabozantinib and organelle stains.

-

Image Analysis: Analyze the images to determine the co-localization of cabozantinib with different organelles.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Cabozantinib

Cabozantinib's primary mechanism of action involves the inhibition of multiple RTKs, leading to the blockade of key downstream signaling pathways that drive cancer cell proliferation, survival, angiogenesis, and metastasis.

Caption: Cabozantinib inhibits multiple RTKs, blocking PI3K/AKT and MAPK/ERK pathways.

Workflow for Cellular Uptake and Efflux Analysis

A logical workflow is essential for systematically investigating the cellular transport of cabozantinib.

Caption: Workflow for investigating cabozantinib's cellular uptake and distribution.

Logical Relationship of Cabozantinib Transport and Action

The cellular transport of cabozantinib is intrinsically linked to its mechanism of action and potential resistance mechanisms.

Caption: Relationship between cabozantinib transport, action, and resistance.

Conclusion and Future Directions

Understanding the cellular uptake and distribution of cabozantinib is paramount for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. While its interaction with efflux transporters is an important piece of the puzzle, further research is needed to fully characterize its influx mechanisms and subcellular localization. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to further elucidate the intracellular journey of this potent anti-cancer agent. Such knowledge will be invaluable for the rational design of combination therapies and the development of strategies to enhance cabozantinib's effectiveness in the clinic.

References

- 1. Modulating the function of ATP-binding cassette subfamily G member 2 (ABCG2) inhibitor cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 3. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabometyxhcp.com [cabometyxhcp.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cabozantinib-S-Malate - NCI [cancer.gov]

- 9. Modulating the function of ATP-binding cassette subfamily G member 2 (ABCG2) with inhibitor cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. c-MET tyrosine kinase inhibitors reverse drug resistance mediated by the ATP-binding cassette transporter B1 (ABCB1) in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Physiologically Based Pharmacokinetic Modelling of Cabozantinib to Simulate Enterohepatic Recirculation, Drug–Drug Interaction with Rifampin and Liver Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative determination of plasma cabozantinib concentration using HPLC-UV and its application to patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concurrent detection of cabozantinib as an anticancer agent and its major metabolites in human serum using fluorescence-coupled micellar liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]

Structural and Functional Analysis of Cabozantinib Hydrochloride Binding to Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib (B823) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are pivotal drivers of tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive analysis of the structural and functional aspects of cabozantinib hydrochloride's interaction with its key protein targets. It includes quantitative binding data, detailed experimental protocols for the characterization of its activity, and a structural examination of its binding mode. Furthermore, this guide illustrates the signaling pathways modulated by cabozantinib, offering a complete overview for researchers in oncology and drug development.

Introduction

Cabozantinib, marketed under the trade names Cometriq® and Cabometyx®, is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of various malignancies, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its mechanism of action involves the simultaneous inhibition of a range of RTKs, thereby disrupting multiple oncogenic signaling pathways. The primary targets of cabozantinib include MET, vascular endothelial growth factor receptor 2 (VEGFR2), RET, AXL, KIT, and FMS-like tyrosine kinase 3 (FLT3). This multi-targeted approach allows cabozantinib to not only directly inhibit tumor cell proliferation and survival but also to modulate the tumor microenvironment by suppressing angiogenesis and invasion.

Quantitative Analysis of Target Binding

The potency of cabozantinib against its target kinases is a critical determinant of its therapeutic efficacy. The following tables summarize the in vitro inhibitory activity of cabozantinib against a panel of key RTKs, presented as half-maximal inhibitory concentrations (IC50).

Table 1: Inhibitory Activity of Cabozantinib against Primary Target Kinases

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR2 | 0.035 | [1] |

| MET | 1.3 | [1] |

| RET | 5.2 | [2] |

| KIT | 4.6 | [1] |

| AXL | 7 | [3] |

| FLT3 | 11.3 | [1] |

| TIE2 | 14.3 | [1] |

Table 2: Inhibitory Activity of Cabozantinib against MET Kinase Domain Mutants

| MET Mutant | IC50 (nM) | Reference(s) |

| Y1248H | 3.8 | [4] |

| D1246N | 11.8 | [4] |

| K1262R | 14.6 | [4] |

Structural Analysis of Cabozantinib-Target Interaction

A comprehensive understanding of the structural basis for cabozantinib's potent and multi-targeted activity is essential for rational drug design and the development of next-generation inhibitors. While a crystal structure of cabozantinib in complex with its primary targets such as MET or VEGFR2 has not been publicly disclosed, molecular docking studies have provided valuable insights into its binding mode.[5]

Molecular docking simulations consistently predict that cabozantinib binds to the ATP-binding pocket of the kinase domain of its target proteins.[6][7] The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. The quinoline (B57606) moiety of cabozantinib is predicted to anchor the molecule in the hinge region of the kinase, a critical interaction for potent inhibition. The methoxy (B1213986) groups on the quinoline ring and the cyclopropane-1,1-dicarboxamide linker are also thought to contribute to the high-affinity binding.

The ability of cabozantinib to potently inhibit multiple kinases can be attributed to the conserved nature of the ATP-binding pocket among these RTKs, as well as the conformational flexibility of the cabozantinib molecule, which allows it to adapt to the subtle differences in the active sites of its various targets.

Functional Analysis of Cabozantinib's Biological Effects

The inhibition of key RTKs by cabozantinib translates into a broad spectrum of anti-cancer activities, including the inhibition of cell proliferation, migration, invasion, and angiogenesis. The following sections detail the experimental protocols commonly used to assess these functional effects.

Inhibition of Kinase Phosphorylation (Western Blotting)

A direct measure of cabozantinib's target engagement in a cellular context is the inhibition of receptor autophosphorylation. Western blotting is a standard technique to assess the phosphorylation status of target kinases and their downstream signaling proteins.

Experimental Protocol: Western Blot for Phospho-MET Inhibition

-

Cell Culture and Treatment: Plate MET-expressing cancer cells (e.g., A549, HepG2) in 6-well plates and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with varying concentrations of cabozantinib (e.g., 0-1000 nM) for 2 hours. Stimulate the cells with hepatocyte growth factor (HGF) (e.g., 50 ng/mL) for 15 minutes to induce MET phosphorylation.

-

Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting: Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MET and a loading control such as β-actin or GAPDH.[8][9][10]

Inhibition of Cell Migration and Invasion (Transwell Assay)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Transwell assay, also known as the Boyden chamber assay, is a widely used method to quantify the effect of inhibitors on these processes.

Experimental Protocol: Transwell Cell Migration Assay

-

Preparation of Transwell Inserts: Rehydrate 8.0 µm pore size Transwell inserts in serum-free medium for at least 2 hours at 37°C. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel® and allow it to solidify.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of a 24-well plate. Seed the cancer cells (e.g., 5 x 104 cells) in serum-free medium containing different concentrations of cabozantinib into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (typically 12-48 hours, depending on the cell line).

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution such as crystal violet.

-

Analysis: Count the number of migrated cells in several random fields of view under a microscope. The results are typically expressed as the percentage of migrated cells compared to the untreated control.[11][12][13][14][15]

Inhibition of 3D Cell Invasion (Spheroid Invasion Assay)

Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment. The spheroid invasion assay provides a more physiologically relevant assessment of a compound's anti-invasive properties.

Experimental Protocol: Spheroid Invasion Assay

-

Spheroid Formation: Generate tumor spheroids by seeding cancer cells into ultra-low attachment 96-well round-bottom plates and incubating for 2-4 days.[16]

-

Embedding Spheroids: Carefully transfer the formed spheroids into a 3D matrix, such as Matrigel® or a collagen I gel, in a new plate.

-

Treatment: Add medium containing various concentrations of cabozantinib to the wells.

-

Monitoring Invasion: Monitor the invasion of cells from the spheroid into the surrounding matrix over several days using a microscope.

-

Quantification: The extent of invasion can be quantified by measuring the area of cell outgrowth from the spheroid at different time points. Image analysis software can be used for accurate quantification.[17][18][19]

Signaling Pathways and Experimental Workflows

Cabozantinib's therapeutic effect is derived from its ability to simultaneously block multiple oncogenic signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways inhibited by cabozantinib and a typical experimental workflow for its evaluation.

Caption: Cabozantinib inhibits key oncogenic signaling pathways.

Caption: A typical experimental workflow for evaluating cabozantinib.

Conclusion